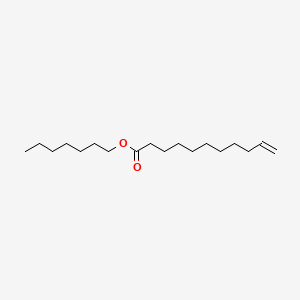
Persilic acid
Overview
Description
Persilic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is an organic peracid that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
1. Environmental Applications Persilic acid shows promise in environmental applications. For instance, its utilization in the treatment of uranium-contaminated groundwater is notable. A study by Bryant et al. (2003) introduced an active material called PANSIL, which is effective in uranium sequestration in such contexts. Additionally, Kitis (2004) reviewed the use of peracetic acid, which is related to persilic acid, in wastewater treatment, highlighting its effectiveness as a disinfectant.
2. Agricultural Applications In agriculture, persilic acid plays a role in the ensilage process. Research by Leibeinsperger & Pitt (1988) and Ohyama & Mcdonald (1975) demonstrated the impact of formic acid, a compound related to persilic acid, on the fermentation and final quality of silage.
3. Medical and Biomedical Applications In the biomedical field, persilic acid derivatives show potential. Dulińska-Litewka et al. (2021) reviewed hyaluronic acid-silver nanocomposites, underscoring their biomedical applications, such as in wound healing and cancer therapy. Similarly, Paul et al. (2015) developed silver/polymer nanocomposites, indicating potential uses in biology and medicine.
4. Electronics and Material Science Persilic acid and its derivatives find applications in electronics and material science. For instance, Huang et al. (2011) discussed the use of perylene diimides, derived from carboxylic acids, in organic electronics. Funahashi & Sonoda (2012) synthesized liquid-crystalline perylene derivatives with high electron mobility, hinting at their application in electronic devices.
5. Energy and Fuel Cells In the energy sector, persilic acid-related materials are explored for their utility in fuel cells. Eisman (1990) outlined the performance characteristics of perfluorosulfonic acid membranes in proton-exchange membrane fuel cells, indicating their crucial role in this technology.
Mechanism of Action
Mode of Action
It is known that Persilic acid is a derivative of d-limonene , which has been shown to possess cancer chemotherapeutic and chemopreventive efficacy in various preclinical model systems .
Biochemical Pathways
It is known that d-limonene, from which persilic acid is derived, can selectively induce apoptosis in neoplastic cells through many specific mechanisms at transmembrane targets
Pharmacokinetics
A study on the pharmacokinetics of perillic acid, a major and biologically active metabolite of d-limonene, showed that plasma concentrations of perillic acid reached maximal levels at 1 hour after consumption and declined rapidly as a function of time with the terminal elimination half-life ranging from 082 to 184 hours . The maximum plasma perillic acid concentration ranged from 2.08 to 13.98 μM, and the levels were undetectable at 24 hours after consumption . These findings may provide some insights into the ADME properties of Persilic acid and their impact on bioavailability.
Result of Action
It is known that d-limonene, from which persilic acid is derived, has the potential to selectively induce apoptosis in neoplastic cells
properties
IUPAC Name |
2,5-dihydroxybenzene-1,4-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8S2/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14/h1-2,7-8H,(H,9,10,11)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAZFRKEFQPOIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)O)O)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063474 | |
| Record name | 1,4-Benzenedisulfonic acid, 2,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Persilic acid | |
CAS RN |
4444-23-9 | |
| Record name | 2,5-Dihydroxy-1,4-benzenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4444-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Persilic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004444239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedisulfonic acid, 2,5-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenedisulfonic acid, 2,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Persilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERSILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35VER614H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![beta-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester](/img/structure/B1585471.png)







![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-](/img/structure/B1585485.png)

